RCS-4 N-(5-hydroxypentyl) metabolite-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

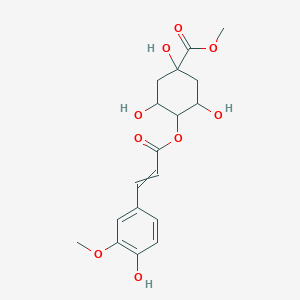

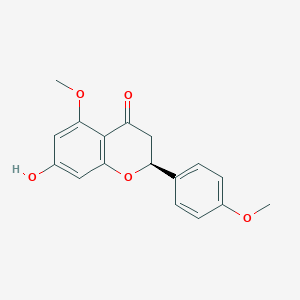

RCS-4 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4. A similar JWH metabolite has been detected in human urine following JWH smoking. This metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis.

Wissenschaftliche Forschungsanwendungen

Metabolite Identification and Profiling

A significant application of RCS-4 N-(5-hydroxypentyl) metabolite-d5 is in the identification and profiling of metabolites. Kavanagh et al. (2012) identified a series of RCS-4 metabolites in urine samples from individuals admitted to hospitals with symptoms of drug intoxication using gas chromatography-mass spectrometry. These metabolites were products of various biotransformation processes including hydroxylation, oxidation, O-demethylation, and N-depentylation (Kavanagh et al., 2012). Similarly, Gandhi et al. (2014) identified 18 RCS-4 metabolites from human hepatocyte incubation, highlighting the importance of metabolite identification for detecting RCS-4 consumption in clinical and forensic investigations (Gandhi et al., 2014).

Pharmacokinetics and Metabolism in Animal Models

Research by Schaefer et al. (2017) elucidated the metabolic fate of RCS-4 in pigs as an animal model. They observed pathways such as hydroxylation and glucuronidation in RCS-4 metabolism, which were consistent with findings from human hepatocyte and case studies (Schaefer et al., 2017).

Analytical Characterization

Wallach et al. (2016) conducted studies on the analytical characterization of arylcyclohexylamines, which are related to RCS-4, focusing on their identification and distinguishing features under various analytical conditions (Wallach et al., 2016).

Detection of Metabolites in Biological Samples

Park et al. (2015) developed a method for the quantitative analysis of XLR-11 and its metabolites in hair, demonstrating the potential for RCS-4 metabolite detection in biological samples (Park et al., 2015).

Understanding Reactive Carbonyl Species (RCS)

Studies like those by Fuloria et al. (2020) and Anderson et al. (2018) provide insights into the broader category of Reactive Carbonyl Species (RCS), their sources, effects, and therapeutic management, which can be valuable in understanding the impact of specific RCS like RCS-4 (Fuloria et al., 2020), (Anderson et al., 2018).

Eigenschaften

Produktname |

RCS-4 N-(5-hydroxypentyl) metabolite-d5 |

|---|---|

Molekularformel |

C21H18D5NO3 |

Molekulargewicht |

342.4 |

InChI |

InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3/i3D,4D,7D,8D,15D |

InChI-Schlüssel |

NIQWYBPFQLBKGZ-YNVVSFNJSA-N |

SMILES |

O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |

Synonyme |

(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)